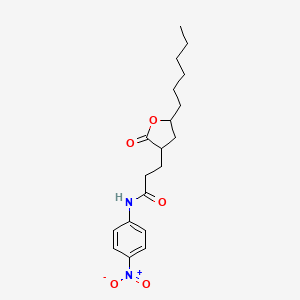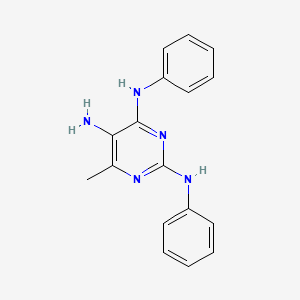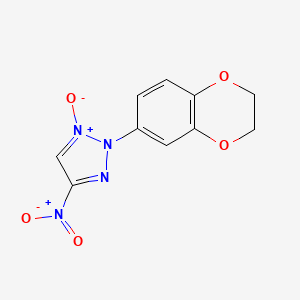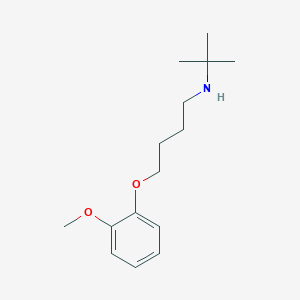![molecular formula C16H28N2O B5214059 (2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine](/img/structure/B5214059.png)
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine, also known as Bisindolylmaleimide IX, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in various fields.
Mechanism of Action
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX inhibits PKC by binding to the enzyme's regulatory domain and preventing its activation by phospholipids. This inhibition leads to a reduction in downstream signaling pathways, ultimately resulting in a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has also been shown to modulate the immune response by inhibiting T-cell activation and cytokine production.
Advantages and Limitations for Lab Experiments
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has several advantages for use in lab experiments, including its high potency and selectivity for PKC inhibition. However, this compound has some limitations, including its potential off-target effects and toxicity at high concentrations.
Future Directions
There are several future directions for research on (2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX, including the development of more potent and selective PKC inhibitors, the investigation of its potential applications in other diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential side effects.
Conclusion:
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX is a synthetic compound that has been extensively studied for its unique biochemical and physiological effects. This compound has potential applications in various fields, including cancer research, neuroscience, and immunology. Further research is needed to fully understand its mechanism of action and potential applications in disease treatment.
Synthesis Methods
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX can be synthesized using various methods, including the condensation reaction of 5-isopropyl-2-methylphenol with 4-bromo-1-butanol, followed by the reaction with 1,2-diaminoethane. This method has been shown to produce high yields of the compound and has been used in many studies.
Scientific Research Applications
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has been widely used in scientific research for its potential applications in various fields, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit protein kinase C (PKC), which plays a critical role in cell signaling and has been implicated in various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13(2)15-7-6-14(3)16(12-15)19-11-5-4-9-18-10-8-17/h6-7,12-13,18H,4-5,8-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHCXHBVABUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)
![2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5214009.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5214017.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5214024.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214035.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)



![N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)